molecular formula C10H8ClF3O5S B13958297 Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate

Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate

Katalognummer: B13958297
Molekulargewicht: 332.68 g/mol
InChI-Schlüssel: ZAVRKTDPUMWMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which imparts unique chemical properties, making it valuable for specific synthetic and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The trifluoromethylsulfonyloxy group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid.

    Reduction: Formation of compounds with reduced trifluoromethylsulfonyloxy groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in electron transfer reactions, affecting cellular pathways and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(trifluoromethylsulfonyloxy)propionate
  • Ethyl 4-chloro-3-(trifluoromethylsulfonyloxy)benzoate
  • Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)phenylacetate

Uniqueness

Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both chloro and trifluoromethylsulfonyloxy groups enhances its potential for diverse chemical transformations and applications .

Eigenschaften

Molekularformel

C10H8ClF3O5S

Molekulargewicht

332.68 g/mol

IUPAC-Name

ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H8ClF3O5S/c1-2-18-9(15)6-3-4-8(7(11)5-6)19-20(16,17)10(12,13)14/h3-5H,2H2,1H3

InChI-Schlüssel

ZAVRKTDPUMWMST-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.